Fluticasone 17beta-Carboxylic Acid is a synthetic glucocorticoid that serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those related to anti-inflammatory treatments. This compound is recognized for its role in the development of corticosteroids used in treating conditions such as asthma, chronic obstructive pulmonary disease, and skin disorders. The compound is classified under the category of steroid derivatives, specifically as a carboxylic acid derivative of fluticasone propionate.
Fluticasone 17beta-Carboxylic Acid can be sourced from various chemical suppliers and is typically utilized as a reference material in research and development settings. It falls under the category of organic compounds known as steroids, specifically androgens and their derivatives. The chemical classification includes:
The compound's Chemical Abstracts Service (CAS) number is 28416-82-2, which uniquely identifies it within chemical databases.
Fluticasone 17beta-Carboxylic Acid can be synthesized through several methods that typically involve the modification of fluticasone propionate or related steroid compounds. The synthesis generally requires the following steps:
The detailed reaction conditions, including temperature, pH, and solvents used, are critical for optimizing yield and purity.
Fluticasone 17beta-Carboxylic Acid has a complex molecular structure characterized by multiple functional groups. Its molecular formula is with a molecular weight of approximately 452.49 g/mol. The structural representation includes:
This structure indicates several stereocenters which contribute to its biological activity.
Fluticasone 17beta-Carboxylic Acid participates in various chemical reactions typical of carboxylic acids and steroid derivatives:
These reactions are essential for modifying the compound for specific pharmacological applications.
Fluticasone 17beta-Carboxylic Acid functions primarily through its action on glucocorticoid receptors. Upon binding to these receptors, it exerts anti-inflammatory effects by:
This mechanism underscores its utility in treating inflammatory conditions.
Fluticasone 17beta-Carboxylic Acid exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products.
Fluticasone 17beta-Carboxylic Acid serves multiple roles in scientific research:
The versatility of Fluticasone 17beta-Carboxylic Acid makes it a valuable component in medicinal chemistry and pharmaceutical development.
Fluticasone 17β-carboxylic acid (FP17βCA) is the primary inactive metabolite of the synthetic glucocorticoid fluticasone propionate (FP), formed via cytochrome P450 3A4 (CYP3A4)-mediated hydrolysis. This enzymatic reaction cleaves the thioester bond at the C17 position of FP, replacing the propionate group with a carboxylate moiety (-COOH). The transformation occurs predominantly in the liver and intestinal mucosa, driven by CYP3A4's catalytic activity toward thioester hydrolysis [1] [10]. FP17βCA exhibits >1,000-fold lower glucocorticoid receptor affinity compared to FP, confirming its pharmacological inertness [1] [6].
Table 1: Key Catalytic Features of CYP3A4-Mediated FP Hydrolysis
Kinetic Parameter | Value | Significance |
---|---|---|
Primary Site | Liver/Intestine | First-pass metabolism sites |
Reaction Type | Hydrolysis | Cleavage of C17 thioester bond |
Metabolic Efficiency | >90% of FP dose | Dominant inactivation pathway |
Product Bioactivity | Negligible | Loss of glucocorticoid receptor binding |
Ultra-sensitive LC-MS/MS analyses (LLOQ: 0.5 pg/mL) confirm FP17βCA as the sole major human metabolite, accounting for >80% of recovered urinary metabolites after inhaled FP administration. Minor pathways include 6β-hydroxylation (<5%) and undefined oxidative products [1] [4] [6].
Hepatic first-pass metabolism critically limits systemic exposure to intact FP. Following oral administration, >99% of absorbed FP undergoes CYP3A4-dependent inactivation to FP17βCA during initial liver passage, resulting in <1% oral bioavailability [1] [10]. Even after nasal or inhaled delivery, swallowed FP (representing 60–90% of the nominal dose) undergoes near-complete hepatic conversion to FP17βCA. Consequently, FP17βCA is detectable in plasma within 15 minutes post-FP administration and accumulates in urine as the dominant excretion product [6].
Table 2: Human Pharmacokinetic Parameters of FP17βCA
Parameter | Value | Method |
---|---|---|
Plasma T~max~ | 1.5–3.0 h post-FP dose | UPLC-MS/MS (sub-pg/mL) |
Urinary Recovery (24 h) | 60–75% of FP dose | LC-MS/MS |
Plasma Half-life | ~6 hours | Radiolabeled studies |
Protein Binding | 85–90% | Equilibrium dialysis |
Systemic FP17βCA concentrations correlate inversely with hepatic CYP3A4 activity. In subjects with CYP3A4 polymorphisms or concurrent CYP3A4 inhibitors (e.g., ketoconazole), FP17βCA:FP plasma ratios decrease by 30–50%, indicating reduced metabolic efficiency [1] [4]. Urinary FP17βCA quantification thus serves as a compliance biomarker for FP therapy, with concentrations >100 pg/mL indicating recent dosing [6].
Significant interspecies differences exist in FP17βCA formation kinetics. Humans exhibit 3–5-fold higher catalytic efficiency (V~max~/K~m~) for FP hydrolysis versus horses, rats, or dogs. Rodent models show compensatory metabolism via 6β-hydroxylation (30–40% of metabolites), while equine systems generate trace sulfoconjugates not observed in humans [1] [13].
Table 3: Cross-Species Comparison of FP Metabolism
Species | FP→FP17βCA Conversion | Minor Pathways | FP17βCA Urinary Excretion |
---|---|---|---|
Human | >90% | 6β-Hydroxylation (<5%) | 60–75% |
Horse | 40–50% | Sulfation (15–20%) | 30–40% |
Rat | 25–35% | 6β-Hydroxylation (30–40%) | 20–25% |
Dog | 60–70% | 21-Carboxylation (10–15%) | 45–55% |
These differences necessitate cautious extrapolation of preclinical data:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0